

2-Cyano-N-(3,4-dichlorophenyl)acetamide

molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Cyano-N-(3,4-dichlorophenyl)acetamide
Cat. No.:	B105455

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **2-Cyano-N-(3,4-dichlorophenyl)acetamide**

Authored by: A Senior Application Scientist Abstract

2-Cyano-N-(3,4-dichlorophenyl)acetamide (CAS No. 15386-80-8) is a pivotal chemical intermediate with demonstrated significance in the landscape of medicinal chemistry and drug discovery. Its unique molecular architecture, characterized by a dichlorinated phenyl ring, an acetamide linker, and a reactive cyano group, makes it a versatile scaffold for synthesizing novel therapeutic agents. This guide provides a comprehensive examination of its molecular structure, physicochemical properties, and spectroscopic profile. We delve into established synthetic protocols, explore its chemical reactivity, and contextualize its biological importance, particularly its emerging roles as an antiviral and anticancer agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this compound's scientific foundation.

Molecular Identity and Physicochemical Profile

2-Cyano-N-(3,4-dichlorophenyl)acetamide is an organic compound featuring a confluence of functional groups that dictate its chemical behavior and biological activity.^[1] The molecule consists of a 3,4-dichlorophenyl group attached to a cyanoacetamide moiety through an amide

linkage. This structure, particularly the dichlorophenyl group, is often associated with bioactive compounds in pharmaceuticals and agrochemicals.[\[1\]](#) The electron-withdrawing nature of the cyano group and chlorine atoms significantly influences the molecule's reactivity and electronic properties.[\[1\]](#)[\[2\]](#)

Chemical Identifiers

- IUPAC Name: **2-cyano-N-(3,4-dichlorophenyl)acetamide**[\[2\]](#)
- CAS Number: 15386-80-8[\[1\]](#)[\[3\]](#)
- Molecular Formula: C₉H₆Cl₂N₂O[\[1\]](#)[\[2\]](#)
- Synonyms: Acetanilide, 3',4'-dichloro-2-cyano-; Acetamide, 2-cyano-N-(3,4-dichlorophenyl)-; Cyanoacetic acid 3,4-dichloroanilide[\[1\]](#)

Physicochemical Properties

The properties of this molecule are summarized below. The presence of the cyano group, compared to its non-cyanated analog N-(3,4-dichlorophenyl)acetamide, tends to reduce lipophilicity (LogP), which can enhance aqueous solubility and bioavailability.[\[2\]](#)

Property	Value	Source
Molecular Weight	229.06 g/mol	[1] [3]
Physical Form	Solid	[1] [3]
Melting Point	164 - 166 °C	[3]
LogP (Predicted)	~2.72	[2]
InChI Key	HXXDPDIVNQZPCJ- UHFFFAOYSA-N	[1] [3]
SMILES	N(C(CC#N)=O)C1=CC(Cl)=C(Cl)C=C1	[1]

Spectroscopic and Structural Elucidation

While specific crystallographic data for the title compound is not prevalent in public databases, its structure can be reliably characterized using standard spectroscopic techniques. The following sections provide an expert interpretation of the expected spectral data, which is critical for identity confirmation and quality control in a research setting.

Predicted ^1H and ^{13}C NMR Spectral Analysis

- ^1H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. The aromatic region should display signals corresponding to the three protons on the dichlorophenyl ring. The proton at C5 (between the two chlorine atoms) would likely appear as a doublet, while the protons at C2 and C6 would exhibit more complex splitting (doublet of doublets). The two protons of the methylene group (-CH₂-) in the acetamide linker would appear as a singlet, shifted downfield due to the adjacent carbonyl and cyano groups. The amide proton (-NH-) would present as a broad singlet, with its chemical shift being solvent-dependent.
- ^{13}C NMR (Carbon NMR): The spectrum would show nine distinct carbon signals. The carbon of the cyano group (-C≡N) would appear around 115-120 ppm. The carbonyl carbon (-C=O) would be significantly deshielded, appearing further downfield (~160-170 ppm). The methylene carbon (-CH₂-) would be found in the aliphatic region. The six aromatic carbons would have distinct shifts influenced by the chlorine substituents.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of the key functional groups.

- N-H Stretch: A sharp to moderately broad peak around 3300-3250 cm^{-1} corresponding to the amide N-H bond.
- C-H Aromatic Stretch: Peaks appearing just above 3000 cm^{-1} .
- C≡N Stretch: A sharp, medium-intensity absorption band around 2250 cm^{-1} , characteristic of a nitrile group.^[4]
- C=O Stretch (Amide I): A strong, sharp absorption band around 1680-1650 cm^{-1} , indicative of the carbonyl group in a secondary amide.^[4]

- C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental composition.

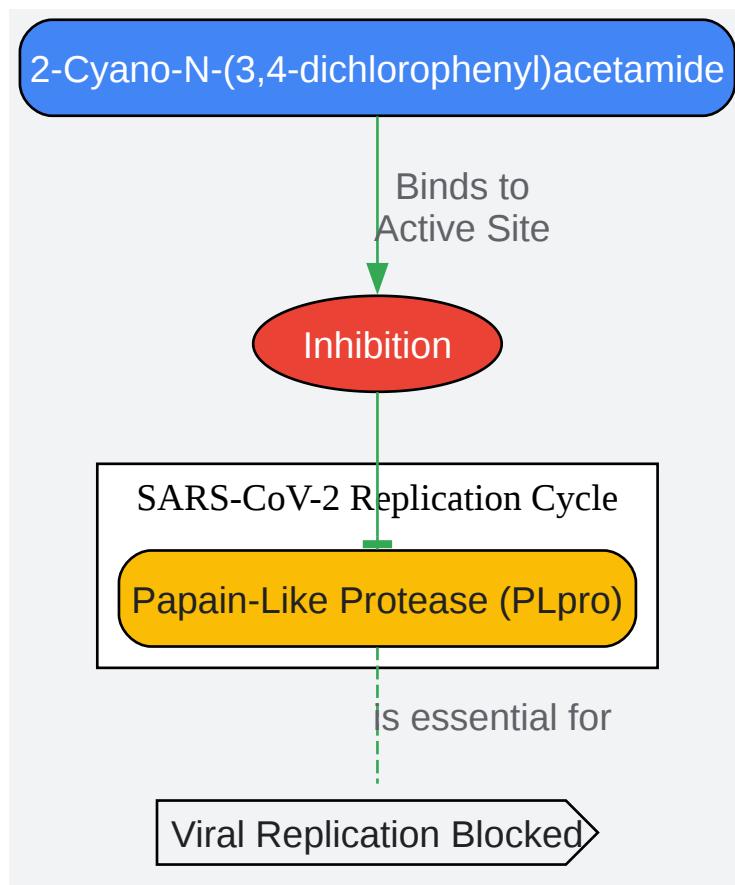
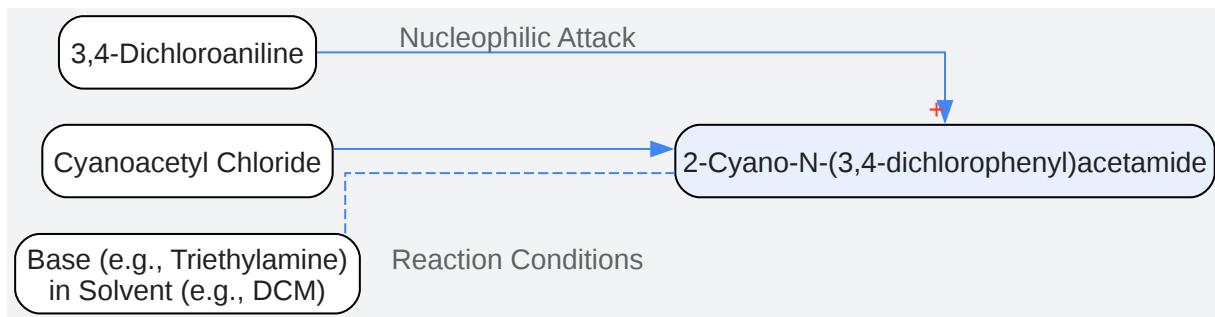
- Molecular Ion Peak (M⁺): The key feature would be the isotopic cluster for the molecular ion due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in three peaks:
 - M⁺: (containing two ³⁵Cl atoms)
 - [M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl)
 - [M+4]⁺: (containing two ³⁷Cl atoms)
- Isotopic Ratio: The relative intensities of these peaks are expected to be approximately 9:6:1, a hallmark signature for a dichlorinated compound.
- Fragmentation: Common fragmentation patterns would involve cleavage of the amide bond and loss of the cyanoacetyl group.

Synthesis and Chemical Reactivity

The synthesis of **2-Cyano-N-(3,4-dichlorophenyl)acetamide** is typically achieved through straightforward and well-established organic chemistry reactions.

Primary Synthetic Pathway: Nucleophilic Acylation

A common and efficient method involves the nucleophilic acylation of 3,4-dichloroaniline with a reactive derivative of cyanoacetic acid, such as cyanoacetyl chloride.^[2] The reaction is generally performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct and facilitate the reaction.



[Click to download full resolution via product page](#)

Caption: Mechanism of action for antiviral activity via PLpro inhibition.

Anticancer Research

The compound is also a precursor in the development of novel anticancer agents, particularly those targeting the Aryl hydrocarbon Receptor (AhR). [2] AhR is a transcription factor implicated as a therapeutic target in several cancers, including aggressive forms of breast cancer. [2]

- Mechanism of Action: Derivatives of this compound have demonstrated selective cytotoxicity against various cancer cell lines. [2] They are believed to induce apoptosis (programmed cell death) and disrupt cell cycle progression in malignant cells while having minimal effect on normal cells. [2] The National Cancer Institute (NCI) has screened the compound against a panel of 60 human cancer cell lines, where it showed notable selectivity. [2]

Conclusion and Future Directions

2-Cyano-N-(3,4-dichlorophenyl)acetamide represents a compelling scaffold for modern drug discovery. Its molecular structure, defined by a dichlorophenyl ring, a cyano group, and an acetamide linker, provides a foundation for diverse chemical modifications and a wide range of biological activities. The synthetic accessibility and well-defined reactivity profile make it an attractive starting point for generating libraries of novel compounds.

For drug development professionals, future research should focus on:

- Structure-Activity Relationship (SAR) Studies: Systematically modifying the dichlorophenyl ring and the cyanoacetamide moiety to optimize potency and selectivity for targets like PLpro and AhR.
- Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds derived from this scaffold.
- In Vivo Efficacy: Advancing promising candidates from in vitro assays to preclinical animal models to validate their therapeutic potential.

The continued exploration of this chemical space holds considerable promise for the development of next-generation antiviral and anticancer therapeutics.

References

- Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl).... Source: National Institutes of Health (PMC), URL: [\[Link\]](#)/PMC8101456/>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 15386-80-8: 2-Cyano-N-(3,4-dichlorophenyl)acetamide [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-cyano-N-(3,4-dichlorophenyl)acetamide | 15386-80-8 [sigmaaldrich.com]
- 4. Crystal structure and Hirshfeld surface analysis of 2-{{7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl}sulfanyl}-N-(4-chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Cyano-N-(3,4-dichlorophenyl)acetamide molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105455#2-cyano-n-3-4-dichlorophenyl-acetamide-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com